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Abstract
This application note details a high-sensitivity radiometric assay for quantifying RNA

polymerase activity and transcription rates using Uracil [5,6-3H] (^3H-UTP). Unlike

fluorescence-based methods, which can suffer from intercalator background noise, or ^32P-

based methods that require shielding and have short half-lives, tritiated uridine offers a stable,

low-energy, and highly quantitative readout. This protocol is optimized for drug discovery

applications (e.g., screening RNAP inhibitors) and kinetic studies, utilizing a TCA precipitation

workflow to isolate nascent transcripts from unincorporated nucleotides.

Principle of Assay
The core of this assay is the template-directed polymerization of ribonucleoside triphosphates

(NTPs) into RNA by an RNA polymerase (e.g., T7, T3, SP6, or nuclear extracts). The reaction

mixture contains a pool of "cold" (non-radioactive) UTP and "hot" (tritiated) UTP. As

transcription proceeds, ^3H-UMP is incorporated into the RNA chain.

To quantify synthesis, the reaction is quenched with Trichloroacetic Acid (TCA).[1] TCA

precipitates macromolecules (DNA/RNA > 20 nt) while leaving free nucleotides soluble.[1]
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Filtration captures the radioactive RNA, and Liquid Scintillation Counting (LSC) provides a

direct measurement of incorporation.
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Figure 1: Step-by-step workflow for the radiometric in vitro transcription assay.

Materials & Reagents
Critical Reagents

Radioisotope: Uracil 5,6-3H 5'-Triphosphate (^3H-UTP). Typical concentration: 1.0 mCi/mL;

Specific Activity: 30-50 Ci/mmol.

RNA Polymerase: T7, T3, or SP6 RNA Polymerase (bacteriophage) or HeLa nuclear extract

(eukaryotic).
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DNA Template: Linearized plasmid or PCR product containing the appropriate promoter.

Note: Supercoiled plasmids yield lower transcription efficiency.

Carrier Nucleic Acid: Yeast tRNA (10 mg/mL) or Salmon Sperm DNA. Crucial: Required to

ensure efficient precipitation of low-concentration radioactive transcripts [1].

Precipitation Reagent: 10% (w/v) Trichloroacetic Acid (TCA), ice-cold.[1][2]

Filters: Whatman GF/C glass fiber filters (or equivalent).

Reaction Buffer (10X)
400 mM Tris-HCl (pH 7.9)

60 mM MgCl₂ (Critical for enzyme activity)

20 mM Spermidine (Enhances RNAP processivity)

100 mM DTT (Add fresh; essential for reducing environment)

Experimental Protocol
Phase 1: Preparation of the "Hot Mix" (Self-Validating
Step)
Expert Insight: Never use undiluted ^3H-UTP for synthesis. The concentration is too low

(typically <10 µM) to support polymerization, and the cost is prohibitive. You must create a

balanced "Hot/Cold" mix to set a defined Specific Activity (SA).

Calculate Target UTP Concentration: Standard IVT reactions use 0.5 mM final concentration

for each NTP.

Prepare 10X UTP Mix:

Cold UTP: 5 mM

Hot ^3H-UTP: Trace amount (e.g., 1-5 µCi per reaction).
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Validation: Calculate the theoretical Specific Activity (cpm/pmol) of this mix before starting

(see Section 5).

Phase 2: Reaction Assembly
Perform at room temperature to prevent precipitation of spermidine/DNA complexes, then move

to incubation temp.

Component Volume (25 µL Rxn) Final Conc.

Nuclease-Free Water to 25 µL N/A

5X Transcription Buffer 5 µL 1X

ATP/GTP/CTP Mix (10 mM

each)
1.25 µL 0.5 mM each

Hot/Cold UTP Mix (5 mM) 2.5 µL 0.5 mM

RNase Inhibitor (40 U/µL) 0.5 µL 0.8 U/µL

Linear DNA Template (1 µg/µL) 0.5 - 1.0 µg ~40 µg/mL

RNA Polymerase 1.0 µL Varies

Phase 3: Incubation
Incubate at 37°C for 30–60 minutes.

Optional Kinetic Check: For time-course experiments, remove 5 µL aliquots at 10, 20, 30,

and 60 minutes.

Phase 4: Termination & TCA Precipitation
This step separates the signal (RNA) from the noise (free ^3H-UTP).

Stop: Add 175 µL of ice-cold stop solution (Water + 20 µg Yeast tRNA carrier) to the 25 µL

reaction.

Why? The carrier RNA is essential to form a bulk precipitate; without it, nanogram

quantities of synthesized RNA will not precipitate efficiently [2].
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Precipitate: Add 2 mL of ice-cold 10% TCA. Vortex briefly.

Incubate: Place on ice for 15 minutes. (Do not exceed 1 hour as hydrolysis may occur).

Phase 5: Filtration & Counting[2]
Pre-wet GF/C filters with 10% TCA.[1]

Apply sample to the vacuum manifold.

Wash 1: Rinse tube with 2 mL 10% TCA and pour over filter.

Wash 2: Wash filter with 5 mL 10% TCA.

Repeat 3 times. Thorough washing is critical to remove unincorporated background.

Wash 3: Rinse once with 2 mL 95% Ethanol (removes TCA and speeds drying).

Dry filters (heat lamp or air dry 10 min).

Place in scintillation vials, add cocktail (e.g., EcoLume), and count for 1-2 minutes.

Data Analysis & Calculations
To ensure scientific integrity, do not rely solely on CPM. You must convert to molar

incorporation.

Determine Specific Activity (SA)
First, measure the total radioactivity in your reaction input. Spot 2.5 µL of your Hot/Cold UTP

Mix directly onto a filter (no washing) and count.

Example:

You spotted 2.5 µL of the 5 mM UTP mix.

Moles of UTP =

.
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LSC Count = 250,000 CPM.

Calculate Incorporation
Subtract the background (Negative Control) from your sample CPM.

Calculate Total RNA Yield
Assuming a balanced base composition (where U is 25% of the sequence):

Troubleshooting (E-E-A-T)
Observation Root Cause Corrective Action

High Background Inefficient Washing

Increase TCA wash volume;

ensure filters are not

overlapping in manifold.

Old Isotope

^3H-UTP degradation products

can stick to filters. Use fresh

isotope (<6 months).

Low Incorporation Spermidine Precipitation

Assemble reaction at Room

Temp, not on ice. DNA

precipitates in cold spermidine

buffers [3].

RNase Contamination
Use DEPC-treated water; add

RNase Inhibitor; wear gloves.

Non-Linear Kinetics Limiting Reagents

NTPs may be exhausted.

Increase "Cold" NTP

concentration or reduce

incubation time.

Safety & Handling
Tritium (^3H): Low-energy beta emitter (5.7 keV avg). Cannot penetrate the outer layer of

skin.

PPE: Standard lab coat, safety glasses, and nitrile gloves are sufficient.
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Volatility: Unlike ^32P, ^3H-nucleotides are not volatile, but ^3H-water (HTO) can be

generated if waste is improperly stored.

Waste: Segregate solid waste (filters) from liquid waste (TCA flow-through).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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